molecular formula C10H12N2O2 B14284065 (2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid CAS No. 131327-16-7

(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid

Cat. No.: B14284065
CAS No.: 131327-16-7
M. Wt: 192.21 g/mol
InChI Key: JOUQNFMXZFEDSX-UHFFFAOYSA-N
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Description

(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid is an organic compound that belongs to the class of imines Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction is a classic example of a condensation reaction, where water is liberated as a byproduct. The reaction can be accelerated with the addition of an acid catalyst, which helps in the elimination of water and formation of the imine bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of distillation techniques to remove water formed during the reaction is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which (2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid exerts its effects involves the interaction of the imine group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the formation of stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2-Amino-5-methylphenyl)imino]acetic acid
  • (2E)-2-[(2-Amino-5-methylphenyl)imino]butanoic acid
  • (2E)-2-[(2-Amino-5-methylphenyl)imino]pentanoic acid

Uniqueness

(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid is unique due to its specific structure, which allows for distinct reactivity and interaction with biological molecules. Its methyl group at the 5-position of the phenyl ring and the imine group confer unique electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

131327-16-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2-amino-5-methylphenyl)iminopropanoic acid

InChI

InChI=1S/C10H12N2O2/c1-6-3-4-8(11)9(5-6)12-7(2)10(13)14/h3-5H,11H2,1-2H3,(H,13,14)

InChI Key

JOUQNFMXZFEDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)N=C(C)C(=O)O

Origin of Product

United States

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